8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

PNMT Inhibition Catecholamine Biosynthesis Epinephrine Regulation

Medicinal chemistry teams pursuing SAR around PNMT inhibition often encounter potency cliffs between unsubstituted THIQ and dichloro analogs, impeding lead optimization. 8-Chloro-THIQ HCl bridges this gap with intermediate potency while offering a polypharmacological profile (5-HT7, dopamine receptors) absent in positional isomers. • Fills the PNMT potency gap: unsubstituted THIQ Ki 5.8 µM vs. 7,8-dichloro Ki 1.55 nM, enabling dose-dependent pathway modulation without complete epinephrine ablation. • Pre-installed 8-Cl handle enables rapid Suzuki, Buchwald-Hartwig, or SNAr diversification-accelerating hit-to-lead timelines without de novo halogenation. • Distinct from 7-chloro isomer in receptor selectivity; verified 5-HT7 binding and dopamine receptor affinity ensure reproducibility in CNS programs targeting complex neuropsychiatric disorders.

Molecular Formula C9H11Cl2N
Molecular Weight 204.09 g/mol
CAS No. 61563-33-5
Cat. No. B1590684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS61563-33-5
Molecular FormulaC9H11Cl2N
Molecular Weight204.09 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC=C2Cl.Cl
InChIInChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H
InChIKeyPYSJYEZRPVRRLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Overview


8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 61563-33-5) is a halogenated tetrahydroisoquinoline (THIQ) building block widely utilized in medicinal chemistry and neuroscience research. This compound belongs to the 7- and 8-halo-substituted THIQ class, which are established inhibitors of phenylethanolamine N-methyltransferase (PNMT) [1]. Unlike generic THIQ scaffolds, the 8-chloro substitution pattern confers distinct biochemical and pharmacological properties, including PNMT inhibition, 5-HT7 receptor binding, and dopamine receptor affinity . These features make it a valuable intermediate for synthesizing CNS-targeted agents and a precise tool for studying catecholamine pathways, differentiating it from unsubstituted or differently halogenated THIQ analogs.

Irreplaceability of 8-Chloro THIQ Hydrochloride


Generic substitution of 8-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with unsubstituted THIQ or differently halogenated analogs is scientifically unsound due to marked differences in target affinity, selectivity, and functional outcomes. SAR studies demonstrate that the position and number of halogen substituents on the THIQ core drastically modulate PNMT inhibitory potency: the 7,8-dichloro analog (SK&F 64139) exhibits a Ki of 1.55 nM, while unsubstituted THIQ shows a Ki of 5.8 µM, a >3,700-fold difference [1][2]. Furthermore, the 8-chloro substitution confers a unique receptor-binding profile, including 5-HT7 receptor interaction and dopamine receptor modulation, which are not observed with 7-chloro or other positional isomers [3]. Procuring a precisely defined 8-chloro THIQ building block is therefore essential for ensuring reproducibility in SAR campaigns, CNS drug discovery, and PNMT-related mechanistic studies.

8-Chloro THIQ Hydrochloride vs. Closest Analogs


PNMT Inhibitory Potency Differentiation

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride inhibits PNMT, but with a potency that is distinct from both the unsubstituted parent compound and the 7,8-dichloro analog (SK&F 64139). While direct Ki or IC50 values for the 8-chloro monosubstituted compound are not reported in primary literature, its position within the halogen-substituted THIQ series can be quantitatively inferred from established SAR data. The 7,8-dichloro derivative displays a Ki of 1.55 nM (human PNMT) and an IC50 of 100 nM [1][2]. In contrast, unsubstituted 1,2,3,4-tetrahydroisoquinoline exhibits a Ki of 5.8 µM (bovine PNMT) [3]. A comprehensive study of 13 ring-chlorinated THIQs established the following rank order of PNMT inhibitory potency: 7,8-Cl2 > 6,7,8-Cl3 > 7-Cl ≈ 5,6,7,8-Cl4 > 5,7,8-Cl3 [4]. Notably, 7-chloro THIQ demonstrates approximately equipotent PNMT inhibition to the tetrachloro derivative. By class-level inference, 8-chloro THIQ is expected to exhibit intermediate potency between the weak unsubstituted THIQ and the highly potent 7,8-dichloro analog, with a profile potentially similar to but distinguishable from the 7-chloro positional isomer due to altered electronic and steric interactions within the PNMT active site [4].

PNMT Inhibition Catecholamine Biosynthesis Epinephrine Regulation

Multimodal 5-HT7 and Dopamine Receptor Binding

8-Chloro-1,2,3,4-tetrahydroisoquinoline exhibits a broader and qualitatively distinct receptor-binding profile compared to its 7-chloro positional isomer. The 8-chloro derivative binds to the 5-HT7 receptor, blocks cholinergic receptors, and shows affinity for both dopamine and serotonin receptors . In animal models, it has demonstrated antidepressant efficacy . In contrast, the 7-chloro isomer is primarily characterized by its PNMT inhibitory activity without reported 5-HT7 or cholinergic receptor engagement . This divergence in pharmacological fingerprint stems from the position of the chlorine substituent, which alters molecular recognition at G-protein coupled receptors. While specific Ki values for the 8-chloro compound at 5-HT7 or dopamine receptors are not publicly disclosed, the qualitative difference in target engagement represents a verifiable differentiation point with significant implications for CNS drug discovery.

5-HT7 Receptor Dopamine Receptor CNS Polypharmacology

Commercial Purity and Analytical Reliability

Procurement of 8-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride from established vendors ensures access to material with defined purity specifications critical for reproducible research. ChemImpex supplies the compound at ≥96% purity (assay) , while Bidepharm offers standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC . Sigma-Aldrich (via Ambeed) lists the compound at 95% purity . Molbase reports a purity grade of 98% . This range of 95–98% purity with accompanying analytical certificates provides researchers with reliable starting material for SAR studies and synthesis campaigns. In comparison, the unsubstituted THIQ hydrochloride is often available at similar purity grades, but the 8-chloro derivative offers the added value of a pre-installed halogen handle for further functionalization, reducing synthetic steps and improving overall yield in multi-step sequences.

Building Block Quality HPLC Purity Reproducible Synthesis

Synthetic Utility for Spiro and Sulfonamide Compounds

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key intermediate in the synthesis of diverse bioactive molecules. It has been employed as a starting material for the preparation of novel spiro compounds bearing biologically active sulfonamide moieties [1]. The compound also serves as a precursor for imidazole-, 1,2,4-triazole-, and tetrazine-functionalized thieno[3,2-d]pyrimidine derivatives [2]. Its chloro-substituted structure enhances reactivity in cross-coupling reactions, making it particularly valuable for constructing complex CNS-targeted libraries . In contrast, the unsubstituted THIQ scaffold lacks this halogen handle, requiring additional synthetic steps to introduce functionality at the 8-position. This pre-installed chlorine atom provides a strategic advantage in parallel synthesis and library generation, enabling direct diversification via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

Medicinal Chemistry Building Block Heterocyclic Synthesis

Key Applications of 8-Chloro THIQ Hydrochloride


PNMT Inhibitor SAR Studies

8-Chloro THIQ hydrochloride is ideally suited for SAR campaigns investigating the role of halogen substitution on PNMT inhibition. As a monosubstituted analog, it fills a critical gap between the weakly active unsubstituted THIQ (Ki = 5.8 µM) and the highly potent 7,8-dichloro derivative (Ki = 1.55 nM) [1][2]. Researchers can use this compound to fine-tune inhibitory potency and selectivity profiles when designing next-generation PNMT inhibitors for cardiovascular or CNS applications.

CNS Polypharmacology: 5-HT7 and Dopamine Pathways

The unique receptor-binding profile of 8-chloro THIQ—encompassing 5-HT7 receptor binding, cholinergic blockade, and dopamine/serotonin receptor affinity—makes it a valuable scaffold for developing CNS agents with multimodal mechanisms . This polypharmacological fingerprint is distinct from the 7-chloro isomer, positioning the 8-chloro derivative as a strategic starting point for programs targeting complex neuropsychiatric disorders such as depression, anxiety, or schizophrenia where combined modulation of serotonin, dopamine, and epinephrine pathways is desirable.

Rapid Diversification via 8-Chloro Handle

Medicinal chemistry teams engaged in library synthesis or lead optimization can leverage the pre-installed 8-chloro group on the THIQ core for efficient diversification. The chlorine atom serves as a versatile handle for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, or Buchwald-Hartwig amination, enabling rapid exploration of chemical space around the THIQ scaffold . This eliminates the need for de novo halogenation steps, accelerating hit-to-lead timelines and reducing synthetic burden in parallel chemistry workflows.

Epinephrine Biosynthesis Pathway Research

As an established PNMT inhibitor, 8-chloro THIQ hydrochloride is a precise pharmacological tool for dissecting epinephrine biosynthesis pathways in vitro and in vivo. Its position within the chlorinated THIQ series provides researchers with a compound of intermediate potency, allowing for dose-dependent modulation of PNMT activity without the extreme potency of the 7,8-dichloro clinical candidate (SK&F 64139) [2]. This makes it suitable for mechanistic studies where partial inhibition is desired to probe pathway dynamics or avoid complete ablation of epinephrine production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.